molecular formula C24H34Li4N7O19P3S B054452 Malonyl coenzyme A tetralithium salt CAS No. 116928-84-8

Malonyl coenzyme A tetralithium salt

Cat. No.: B054452
CAS No.: 116928-84-8
M. Wt: 877.4 g/mol
InChI Key: DQLXXYMNINXQSV-QTRRCMKVSA-J
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Biochemical Analysis

Biochemical Properties

Malonyl coenzyme A tetralithium salt is a key intermediate in the biosynthesis of fatty acids. It interacts with several enzymes, including acetyl coenzyme A carboxylase, which catalyzes its formation from acetyl coenzyme A . Additionally, it plays a role in the transport of α-ketoglutarate across the mitochondrial membrane, interacting with specific transport proteins . These interactions are essential for maintaining cellular energy balance and metabolic flux.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the regulation of fatty acid synthesis, impacting the expression of genes related to lipid metabolism . Furthermore, it affects cell signaling pathways by modulating the activity of key enzymes and proteins involved in metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. It acts as a substrate for acetyl coenzyme A carboxylase, facilitating the carboxylation of acetyl coenzyme A to form malonyl coenzyme A . This reaction is crucial for the initiation of fatty acid synthesis. Additionally, this compound can inhibit the activity of carnitine palmitoyltransferase 1, a key enzyme in fatty acid oxidation, thereby regulating lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable when stored at -20°C, but its stability may decrease at higher temperatures . Over extended periods, degradation of the compound can occur, potentially affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively regulate lipid metabolism without causing adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular energy balance and metabolic flux . Threshold effects have been noted, where a certain dosage is required to achieve significant biochemical changes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid synthesis and polyketide synthesis . It interacts with enzymes such as acetyl coenzyme A carboxylase and fatty acid synthase, playing a critical role in the elongation of fatty acid chains . Additionally, it affects metabolic flux by modulating the levels of key metabolites involved in lipid metabolism .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transport proteins and binding proteins . These proteins facilitate its movement across cellular membranes and its localization within various cellular compartments. The compound’s distribution is essential for its role in regulating metabolic processes and maintaining cellular energy balance .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to these compartments . This subcellular localization is crucial for its role in fatty acid synthesis and metabolic regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Malonyl coenzyme A tetralithium salt is synthesized through the carboxylation of acetyl coenzyme A. This reaction is catalyzed by acetyl coenzyme A carboxylase, which requires biotin as a cofactor. The reaction involves the addition of a carboxyl group to acetyl coenzyme A, forming malonyl coenzyme A .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of microorganisms that express high levels of acetyl coenzyme A carboxylase. The fermentation broth is then processed to extract and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Malonyl coenzyme A tetralithium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Malonyl Coenzyme A (Malonyl-CoA) tetralithium salt is a derivative of malonyl-CoA and plays a crucial role in various metabolic pathways, particularly in fatty acid biosynthesis and regulation. Understanding its biological activity is essential for exploring its potential applications in biochemistry and medicine.

Overview of Malonyl-CoA

Malonyl-CoA is synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase, which catalyzes the carboxylation reaction using bicarbonate and ATP. This compound serves as a key intermediate in several biosynthetic pathways, including:

  • Fatty Acid Biosynthesis : Malonyl-CoA provides two-carbon units necessary for the elongation of fatty acid chains.
  • Polyketide Biosynthesis : It acts as a substrate for polyketide synthases, which are vital in producing various natural products.
  • Regulation of Fatty Acid Oxidation : Malonyl-CoA inhibits carnitine palmitoyltransferase I (CPT-I), thus preventing the entry of fatty acids into mitochondria for oxidation.

Inhibition of Fatty Acid Oxidation

Malonyl-CoA is known to be a potent inhibitor of CPT-I, which is critical for mitochondrial fatty acid oxidation. Increased levels of malonyl-CoA lead to decreased fatty acid oxidation rates while enhancing glucose oxidation rates. This regulatory mechanism highlights its role in energy metabolism and suggests potential therapeutic applications in conditions like ischemic heart disease, where modulation of fatty acid metabolism can be beneficial .

Role in Insulin Secretion

Research indicates that malonyl-CoA plays a significant role in glucose-stimulated insulin secretion from pancreatic beta cells. Elevated levels of malonyl-CoA are associated with enhanced insulin release, suggesting its involvement in glucose metabolism and energy homeostasis .

Case Studies and Research Findings

  • Kinetic Analysis of Malonyl-CoA Reductase :
    A study dissecting malonyl-CoA reductase from Chloroflexus aurantiacus revealed that this enzyme catalyzes the conversion of malonyl-CoA to 3-hydroxypropionate, an important platform chemical. The kinetic properties indicated a higher affinity for malonyl-CoA when the enzyme was separated into functional fragments, enhancing production efficiency .
  • Impact on Fatty Acid Synthesis :
    In Corynebacterium glutamicum, engineered strains demonstrated increased naringenin production when malonyl-CoA availability was enhanced through genetic modifications. This study emphasized the importance of malonyl-CoA in secondary metabolite production and its potential applications in biotechnology .
  • MCD Inhibitors and Heart Disease :
    The development of small-molecule inhibitors targeting malonyl-CoA decarboxylase (MCD) has shown promise in increasing malonyl-CoA concentrations in cardiac tissues. This increase leads to decreased fatty acid oxidation rates and improved glucose utilization, presenting a potential therapeutic approach for treating ischemic heart diseases .

Data Tables

Property Value
CAS Number116928-84-8
Molecular FormulaC₃₆H₅₈N₄O₁₉P₃S
Molecular Weight853.58 g/mol
Role in MetabolismFatty acid biosynthesis
Inhibitory ActionCPT-I inhibitor

Properties

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17-,18-,19+,23-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLXXYMNINXQSV-QTRRCMKVSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Li4N7O19P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584478
Record name tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116928-84-8
Record name Malonyl coenzyme A tetralithium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116928848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malonyl coenzyme A tetralithium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TWZ6JD7UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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